molecular formula C25H23N5O8 B10946348 5-[(4-{(1Z)-1-[2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

5-[(4-{(1Z)-1-[2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B10946348
M. Wt: 521.5 g/mol
InChI Key: NVMIPLCJRFARKH-WGARJPEWSA-N
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Description

5-[(4-{1-[(Z)-2-({5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including furan, pyrazole, and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{1-[(Z)-2-({5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the pyrazole ring: This is typically achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring is carried out using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the furan ring: This step involves the reaction of the nitro-pyrazole intermediate with a furan derivative under suitable conditions.

    Formation of the final compound:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-{1-[(Z)-2-({5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Potassium permanganate or chromium trioxide in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Amino derivatives: Formed by reduction of the nitro group.

    Oxides: Formed by oxidation of the compound.

    Substituted derivatives: Formed by electrophilic or nucleophilic substitution on the furan or pyrazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-{1-[(Z)-2-({5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Shares the pyrazole ring but lacks the furan and nitro groups.

    2-FUROIC ACID: Contains the furan ring but lacks the pyrazole and nitro groups.

Uniqueness

5-[(4-{1-[(Z)-2-({5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.

Properties

Molecular Formula

C25H23N5O8

Molecular Weight

521.5 g/mol

IUPAC Name

5-[[4-[(Z)-N-[[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]-C-methylcarbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H23N5O8/c1-14(17-4-6-18(7-5-17)36-13-20-9-11-22(38-20)25(32)33)26-27-24(31)21-10-8-19(37-21)12-29-16(3)23(30(34)35)15(2)28-29/h4-11H,12-13H2,1-3H3,(H,27,31)(H,32,33)/b26-14-

InChI Key

NVMIPLCJRFARKH-WGARJPEWSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=C(C)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

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